molecular formula C22H23N B14402924 3-cyclohexyl-2,5-diphenyl-1H-pyrrole CAS No. 86863-97-0

3-cyclohexyl-2,5-diphenyl-1H-pyrrole

Cat. No.: B14402924
CAS No.: 86863-97-0
M. Wt: 301.4 g/mol
InChI Key: BGLDWXRXXMFGOT-UHFFFAOYSA-N
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Description

3-cyclohexyl-2,5-diphenyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with cyclohexyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-2,5-diphenyl-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexylamine with 1,4-diphenyl-1,4-butanedione in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-2,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-cyclohexyl-2,5-diphenyl-1H-pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-diphenyl-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.

    3-methyl-1H-pyrrole-2,5-dione: Contains a pyrrole ring with different substituents.

    2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Features additional functional groups and different substitution patterns.

Uniqueness

3-cyclohexyl-2,5-diphenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

86863-97-0

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

IUPAC Name

3-cyclohexyl-2,5-diphenyl-1H-pyrrole

InChI

InChI=1S/C22H23N/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h2-3,6-9,12-17,23H,1,4-5,10-11H2

InChI Key

BGLDWXRXXMFGOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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